2-AMINO-5-CYANO-4-ISOBUTYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE
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Overview
Description
2-AMINO-5-CYANO-4-ISOBUTYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE is a complex organic compound with a unique structure that includes an amino group, a cyano group, an isobutyl group, and a thioxo group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-CYANO-4-ISOBUTYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.
Introduction of Functional Groups: The amino, cyano, isobutyl, and thioxo groups are introduced through various substitution and addition reactions. For example, the cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Catalysts: To increase reaction rates and selectivity.
Solvents: To dissolve reactants and control reaction conditions.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-CYANO-4-ISOBUTYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-AMINO-5-CYANO-4-ISOBUTYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-5-CYANO-4-ISOBUTYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may affect various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-5-CYANO-4-ISOBUTYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINYL METHYL: Similar structure but with a methyl group instead of a cyano group.
2-AMINO-5-CYANO-4-ISOBUTYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINYL ETHYL: Similar structure but with an ethyl group instead of a cyano group.
Uniqueness
2-AMINO-5-CYANO-4-ISOBUTYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-4-(2-methylpropyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-6(2)3-7-8(4-12)10(14)15-11(16)9(7)5-13/h6H,3H2,1-2H3,(H3,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULQJSDYJWOUSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=S)NC(=C1C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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